molecular formula C12H12N2S B14459720 2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline CAS No. 74462-23-0

2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline

Cat. No.: B14459720
CAS No.: 74462-23-0
M. Wt: 216.30 g/mol
InChI Key: UUVNDWRTXKFOJG-UHFFFAOYSA-N
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Description

2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline is an organic compound that features a pyridine ring attached to a benzene ring through a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline typically involves the reaction of 3-pyridinemethanethiol with 2-chloroaniline under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the chloro group, resulting in the formation of the sulfanyl linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The sulfanyl group can also participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole: Similar structure with a benzimidazole ring instead of an aniline ring.

    4-{[(Pyridin-3-yl)methyl]sulfanyl}aniline: Similar structure but with the sulfanyl group attached to the 4-position of the aniline ring.

Uniqueness

2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline is unique due to its specific combination of a pyridine ring and an aniline ring linked by a sulfanyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

74462-23-0

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(pyridin-3-ylmethylsulfanyl)aniline

InChI

InChI=1S/C12H12N2S/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8H,9,13H2

InChI Key

UUVNDWRTXKFOJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CN=CC=C2

Origin of Product

United States

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